molecular formula C12H18O6 B8682835 1,3,5-Tris(2-hydroxyethoxy)benzene CAS No. 46929-51-5

1,3,5-Tris(2-hydroxyethoxy)benzene

Cat. No.: B8682835
CAS No.: 46929-51-5
M. Wt: 258.27 g/mol
InChI Key: VPGAYKAKEQBZQJ-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-hydroxyethoxy)benzene is a useful research compound. Its molecular formula is C12H18O6 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

46929-51-5

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

2-[3,5-bis(2-hydroxyethoxy)phenoxy]ethanol

InChI

InChI=1S/C12H18O6/c13-1-4-16-10-7-11(17-5-2-14)9-12(8-10)18-6-3-15/h7-9,13-15H,1-6H2

InChI Key

VPGAYKAKEQBZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCCO)OCCO)OCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of phloroglucinol (12.60 g, 0.10 mol), ethylene carbonate (35 g, 0.39 mol), and tetraethylammonium bromide (8 g, 0.04 mol) in DMF (20 mL) was heated at 150° C. for 14 hr. After evaporating the solvent, the residue was purified on a silica gel chromatography column using a mixture of methylene chloride and acetonitrile: 1/1, 1/2, 1/3 and 1/4 as eluents to give 9.6 g of 1,3,5-tris(2-hydroxyethoxy)benzene (37% yield). The product was purified further by recrystallization from cold methylene chloride and THF to afford 5.5 g (21%). 1H NMR (DMSO-d6): δ 6.08 (s, aromatic protons, 3H), 4.83 (s, OH, 3H), 3.92 (t, —OCH2—, 6H), 3.69 (m, —CH2OH, 8H). 13C NMR (DMSO-d6): δ 160.54 (aromatic C—O—), 93.81(aromatic C—H), 69.53 (—CH2O—), 59.55 (—CH2OH). FT-IR (KBr, m−1): 3255 (OH), 2947, 2371, 1596, 1462, 1377, 1167, 1071, 1024, 902, 745.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Pyrogallol (378.3 g., 3 moles) and sodium hydroxide (0.5 g.) are charged into a one-liter autoclave. The mixture is heated to 140° C., purged three times with nitrogen and subjected to a vacuum of 20 mm Hg for one-half hour. Ethylene oxide (396 g., 9 moles) is then added at 30 psig; after all the ethylene oxide is consumed, the autoclave is purged two times with nitrogen and cooled to 30° C. Two hundred grams of the product is withdrawn and 10 g. of potassium hydroxide pellets is added to the autoclave. The autoclave is purged three times with nitrogen at 150° C. Acetylene (100 psig.) then is added and heating is continued for 16 hours to provide the trivinyl ether of 1,3,5-tris-(2-hydroxyethoxy) benzene, having the formula: ##STR3##
Quantity
378.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
396 g
Type
reactant
Reaction Step Two

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